N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylacetamide is a member of acetamides.
Scientific Research Applications
Anticancer Properties
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide and its derivatives have been explored for their potential as anticancer agents. A study by Altıntop et al. (2017) synthesized new benzodioxole-based dithiocarbamate derivatives, one of which showed notable inhibitory effects against the C6 rat glioma cell line, suggesting its potential as an anticancer agent. Additionally, these compounds exhibited significant inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II), enzymes that are targeted in cancer therapy (Altıntop et al., 2017).
Sigma Receptor Binding
Huang et al. (2001) conducted a study synthesizing a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which are chemically related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide. These compounds displayed higher affinity for σ1 receptors than σ2 receptors. The study provides insights into the structure-activity relationships of these compounds, potentially informing research on similar structures like N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide (Huang et al., 2001).
T-type Calcium Channel Blocker
Bezençon et al. (2017) report the discovery of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. These findings indicate the potential application of similar compounds, such as N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, in the treatment of conditions like epilepsy (Bezençon et al., 2017).
Antibacterial Activity
Research by Aswathy et al. (2017) on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a compound related to N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide, revealed moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential antibacterial applications for similar compounds (Aswathy et al., 2017).
properties
Product Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C16H14N2O3/c19-16(9-12-4-2-1-3-5-12)18-17-10-13-6-7-14-15(8-13)21-11-20-14/h1-8,10H,9,11H2,(H,18,19)/b17-10+ |
InChI Key |
BUJADRAIFAJMLJ-LICLKQGHSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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